

Application Note: Comprehensive LC-MS Analysis of Deruxtecan and the 2-hydroxypropanamide Variant

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Compound of Interest

Compound Name: *Deruxtecan 2-hydroxypropanamide*

Cat. No.: *B15557598*

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Introduction

Trastuzumab deruxtecan (T-DXd) is a next-generation antibody-drug conjugate (ADC) that has demonstrated significant efficacy in treating various solid tumors.[1] It is composed of the humanized monoclonal antibody trastuzumab, covalently linked to a potent topoisomerase I inhibitor, deruxtecan (DXd), via a cleavable tetrapeptide-based linker.[1][2] The precise characterization of T-DXd, including the determination of its drug-to-antibody ratio (DAR), and the identification and quantification of related impurities are critical for ensuring its quality, safety, and efficacy.

One such potential variant is the "**Deruxtecan 2-hydroxypropanamide**," a stable analog of the deruxtecan payload.[3] This document provides detailed protocols for the comprehensive analysis of trastuzumab deruxtecan and the specific detection and quantification of the 2-hydroxypropanamide variant using liquid chromatography-mass spectrometry (LC-MS). The methodologies cover different analytical levels, including intact mass analysis for DAR determination, subunit analysis, and targeted analysis of the free payload and its variants.

Structural Context: Deruxtecan and the 2-hydroxypropanamide Variant

Deruxtecan consists of the exatecan-derived payload (DXd) connected to a maleimide-GGFG peptide linker, which facilitates conjugation to the antibody. The 2-hydroxypropanamide variant is an analog where the linker-maleimide moiety is replaced by a 2-hydroxypropanamide group. The precise origin of this variant is critical for process control and formulation stability studies; it may arise as a synthesis-related impurity or a degradation product.

Experimental Protocols

Intact Mass Analysis of Trastuzumab Deruxtecan for DAR Determination

This protocol is designed to determine the average DAR and the distribution of different drug-loaded species of the intact T-DXd.

Sample Preparation:

- Desalt the T-DXd sample using a 10 kDa cut-off filter.
- Reconstitute the sample in a non-denaturing buffer, such as 50 mM ammonium acetate, to a final concentration of 1 mg/mL.

LC-MS Parameters:

Parameter	Setting
LC System	UHPLC system
Column	Size Exclusion Chromatography (SEC) column (e.g., MAbPac SEC-1, 300 Å, 4 x 150 mm)
Mobile Phase	50 mM Ammonium Acetate in water
Flow Rate	0.2 mL/min
Column Temperature	25°C
Injection Volume	5-10 µL
MS System	High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)
Ionization Mode	ESI Positive
Capillary Voltage	3.5 kV
Source Temperature	275°C
Mass Range	2000-8000 m/z
Data Analysis	Deconvolution software to determine the mass of intact species and calculate DAR.

Subunit Analysis of Trastuzumab Deruxtecan

This middle-up approach provides more detailed information on the conjugation sites and the distribution of the payload on the light and heavy chains.

Sample Preparation:

- To 100 µg of T-DXd, add IdeS enzyme at a 1:1 enzyme-to-protein ratio (U/µg) in PBS.
- Incubate at 37°C for 30 minutes.
- To reduce the disulfide bonds, add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.

LC-MS Parameters:

Parameter	Setting
LC System	UHPLC system
Column	Reversed-Phase (RP) column (e.g., MAbPac RP, 4 μ m, 2.1 x 50 mm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	20-60% B over 15 minutes
Flow Rate	0.3 mL/min
Column Temperature	80°C
Injection Volume	5 μ L
MS System	High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)
Ionization Mode	ESI Positive
Mass Range	300-4000 m/z
Data Analysis	Deconvolution of the mass spectra to identify the masses of the light chain (LC), Fd', and scFc subunits with different drug loads.

Targeted LC-MS/MS Analysis of Deruxtecan 2-hydroxypropanamide

This protocol is for the sensitive and specific quantification of the 2-hydroxypropanamide variant as a free molecule in a sample matrix.

Sample Preparation:

- For plasma or serum samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile with an internal standard (e.g., deuterated **Deruxtecan 2-hydroxypropanamide**)

to 1 volume of the sample.

- Vortex and centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of mobile phase A.

LC-MS/MS Parameters:

Parameter	Setting
LC System	UHPLC system
Column	C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5-95% B over 5 minutes
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	ESI Positive
Detection Mode	Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions:

Based on the molecular formula C₂₇H₂₆FN₃O₆, the exact mass of **Deruxtecan 2-hydroxypropanamide** is approximately 507.18 g/mol .

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Deruxtecan 2-hydroxypropanamide	508.2 [M+H] ⁺	Fragment 1	Optimize
Fragment 2	Optimize		
Internal Standard (d5-analog)	513.2 [M+H] ⁺	Corresponding Fragments	Optimize

*Note: Specific product ions and collision energies need to be determined empirically by infusing a standard of the analyte.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be obtained from the analyses described above.

Table 1: Intact Mass Analysis of Trastuzumab Deruxtecan

Species	Observed Mass (Da)	Relative Abundance (%)	Drug Load
DAR 6	~156,339	5	6
DAR 8	~158,000	95	8
Average DAR	~7.9		

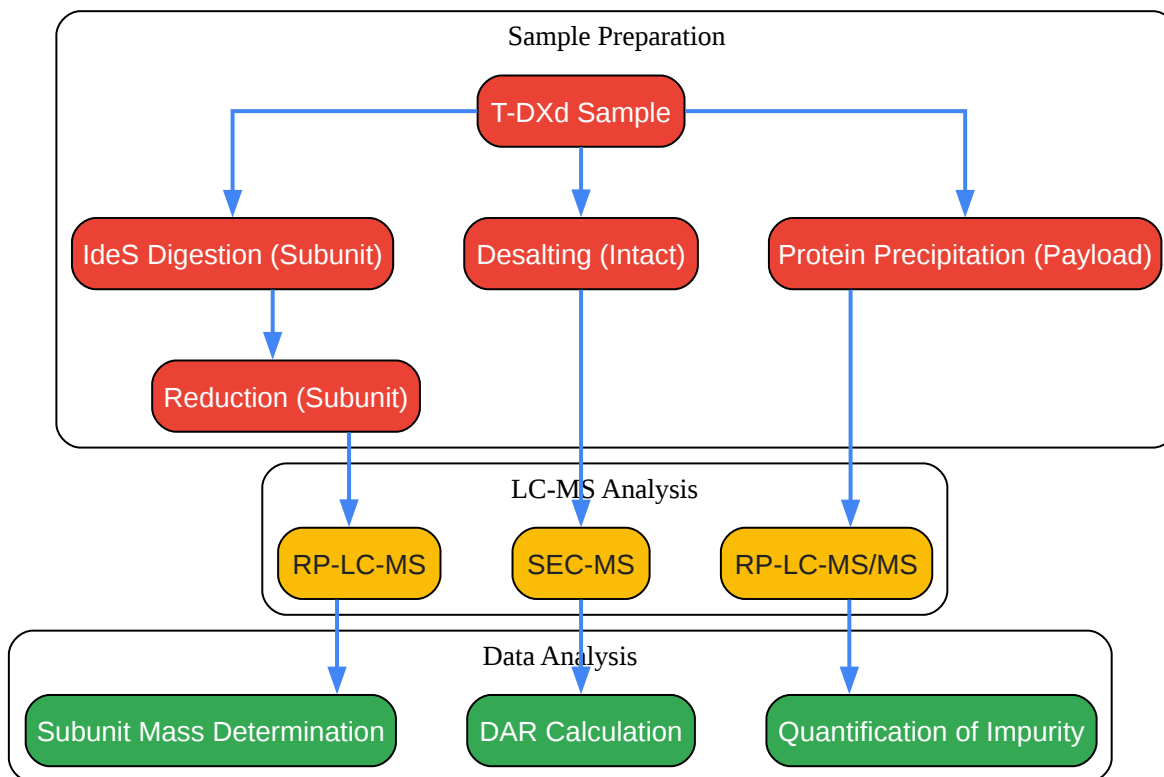
Table 2: Subunit Analysis of Trastuzumab Deruxtecan

Subunit	Drug Load	Observed Mass (Da)	Relative Abundance (%)
Light Chain	0	~23,500	<5
1	~24,500	>95	
Fd'	2	~26,000	<5
3	~27,000	>95	
scFc	0	~50,000	100

Table 3: Quantification of **Deruxtecan 2-hydroxypropanamide**

Sample ID	Concentration (ng/mL)	% RSD (n=3)
Blank	< LLOQ	-
LLOQ	0.1	12.5
QC Low	0.3	8.2
QC Mid	5.0	5.5
QC High	50.0	4.1
Unknown 1	2.7	6.8

Visualizations



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Caption: Overall experimental workflow for the multi-level LC-MS analysis of T-DXd.



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Caption: Mechanism of action of Trastuzumab Deruxtecan.

Conclusion

The LC-MS-based methods outlined in this application note provide a robust framework for the comprehensive characterization of trastuzumab deruxtecan and the targeted analysis of the 2-hydroxypropanamide variant. These protocols are essential for ensuring product quality, stability, and for supporting pharmacokinetic and pharmacodynamic studies during drug development. The multi-level analytical approach, from intact mass to targeted impurity analysis, allows for a thorough understanding of this complex biotherapeutic.

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